molecular formula C15H18N2O2 B6023783 2-cyano-2-cycloheptylidene-N-(furan-2-ylmethyl)acetamide CAS No. 588692-32-4

2-cyano-2-cycloheptylidene-N-(furan-2-ylmethyl)acetamide

Cat. No.: B6023783
CAS No.: 588692-32-4
M. Wt: 258.32 g/mol
InChI Key: XWUDKJZKSTVGDM-UHFFFAOYSA-N
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Description

2-cyano-2-cycloheptylidene-N-(furan-2-ylmethyl)acetamide is an organic compound characterized by its unique structure, which includes a cyano group, a cycloheptylidene ring, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-cycloheptylidene-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Cycloheptylidene Intermediate: This step involves the reaction of cycloheptanone with a suitable reagent to form the cycloheptylidene intermediate.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate with furan-2-ylmethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-cycloheptylidene-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-cyano-2-cycloheptylidene-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 2-cyano-2-cycloheptylidene-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the furan-2-ylmethyl group play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-2-cyclohexylidene-N-(furan-2-ylmethyl)acetamide
  • 2-cyano-2-cyclopentylidene-N-(furan-2-ylmethyl)acetamide
  • 2-cyano-2-cyclooctylidene-N-(furan-2-ylmethyl)acetamide

Uniqueness

2-cyano-2-cycloheptylidene-N-(furan-2-ylmethyl)acetamide is unique due to its cycloheptylidene ring, which imparts distinct steric and electronic properties compared to its cyclohexylidene and cyclopentylidene analogs

Properties

IUPAC Name

2-cyano-2-cycloheptylidene-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-10-14(12-6-3-1-2-4-7-12)15(18)17-11-13-8-5-9-19-13/h5,8-9H,1-4,6-7,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUDKJZKSTVGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=C(C#N)C(=O)NCC2=CC=CO2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204834
Record name 2-Cyano-2-cycloheptylidene-N-(2-furanylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588692-32-4
Record name 2-Cyano-2-cycloheptylidene-N-(2-furanylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588692-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-2-cycloheptylidene-N-(2-furanylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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